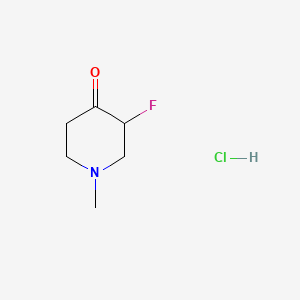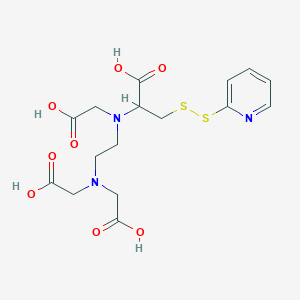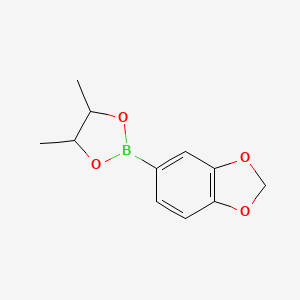![molecular formula C12H19NO3 B13899382 Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13899382.png)
Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a tert-butyl ester group, a vinyl group, and a bicyclic framework that incorporates both oxygen and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[221]heptane-5-carboxylate typically involves multiple steps, starting from readily available starting materials One common approach involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated analogs.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce saturated bicyclic compounds. Substitution reactions can lead to the formation of amides, esters, or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The vinyl group can participate in covalent bonding with target molecules, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1R,4R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to the presence of the vinyl group and the incorporation of both oxygen and nitrogen atoms in its bicyclic structure. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H19NO3 |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
tert-butyl (1R,4S)-1-ethenyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-5-12-6-9(7-15-12)13(8-12)10(14)16-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-,12-/m0/s1 |
InChI-Schlüssel |
OGBSSEYEKYIOTI-CABZTGNLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(C[C@H]1CO2)C=C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CO2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13899301.png)
![(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride](/img/structure/B13899302.png)


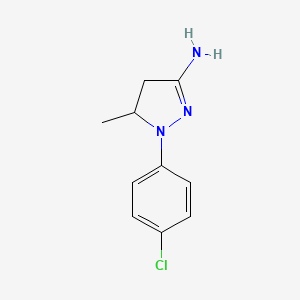
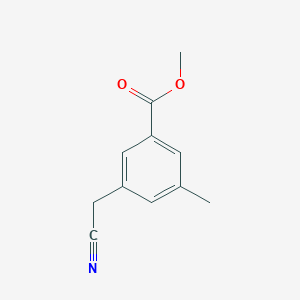
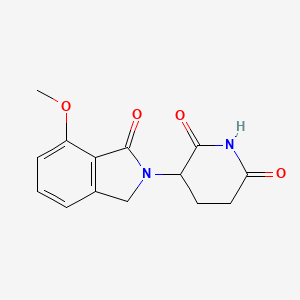
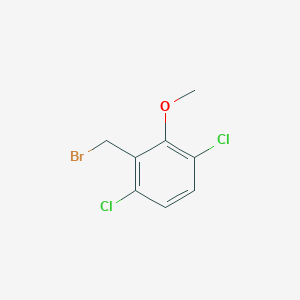
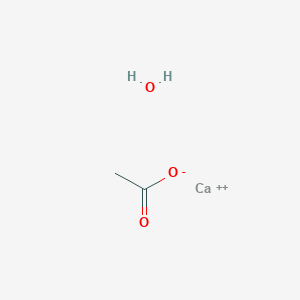
![Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate](/img/structure/B13899360.png)
